1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone
Description
1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a 2-hydroxyphenyl group at position 3, a thiophen-2-yl group at position 5, and an ethanone moiety at position 1. Pyrazolines are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(18)17-13(15-7-4-8-20-15)9-12(16-17)11-5-2-3-6-14(11)19/h2-8,13,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOWZSMKXUITOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333455 | |
| Record name | 1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149054-50-2 | |
| Record name | 1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone typically involves multi-step organic reactions. One common approach is the condensation of a 1,4-dicarbonyl compound with a thiophene derivative under acidic or basic conditions. The reaction may involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent . The intermediate products are then subjected to further reactions, such as cyclization and dehydration, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy-phenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with several pyrazoline derivatives, differing primarily in substituents at positions 3, 5, and the ethanone side chain. Key analogues include:
Key Observations :
- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group (electron-donating) improves solubility but may decrease metabolic stability.
- Thiophene vs. Phenyl Rings : The thiophen-2-yl group in the target compound offers π-electron richness, which may enhance binding to aromatic receptors compared to phenyl-substituted analogues .
Physicochemical Properties
- Solubility: The 2-hydroxyphenyl group in the target compound may enhance aqueous solubility compared to non-polar analogues like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-pyrazol-1-yl] ethanone .
- Crystallinity : Derivatives with planar substituents (e.g., thiophen-2-yl) exhibit improved crystallinity, as evidenced by single-crystal X-ray studies .
Biological Activity
The compound 1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazole ring, a thiophene moiety, and a hydroxyl group, which contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | Escherichia coli |
| 3 | 0.30 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant potential of pyrazole compounds has been explored in various studies. For example, some derivatives have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are significant. Compounds similar to This compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The inhibition rates can reach up to 85% at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| A | 76 | 86 |
| B | 61 | 75 |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors for enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- Receptor Modulation : They may modulate receptors associated with pain and inflammation, contributing to their therapeutic effects.
- Oxidative Stress Reduction : By scavenging free radicals, these compounds help mitigate oxidative damage in cells.
Case Studies
A study conducted on a series of pyrazole derivatives revealed that certain modifications in their structure could enhance their biological activities significantly. One notable finding was that incorporating hydroxyl groups increased both antimicrobial and anti-inflammatory activities .
Q & A
Basic: What are the standard synthetic routes for 1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing an α,β-unsaturated ketone (e.g., 3-(2-hydroxyphenyl)-1-(thiophen-2-yl)propenone) with hydrazine hydrate in glacial acetic acid for 4–6 hours yields the dihydropyrazole core . Optimization involves:
- Solvent choice : Ethanol or acetic acid affects reaction kinetics and purity. Acetic acid may enhance cyclization but requires neutralization post-reaction .
- Catalysts : Piperidine (0.5–1 eq) can accelerate condensation in ethanol, reducing reflux time .
- Purification : Recrystallization from ethanol or DMF–ethanol (1:1) mixtures improves purity (>95%) .
Advanced: How can structural contradictions in X-ray crystallography data (e.g., bond angles vs. NMR shifts) be resolved for this compound?
Methodological Answer:
Conflicts between crystallographic data (e.g., C7–O1 bond length = 1.399 Å) and NMR/IR observations (e.g., keto-enol tautomerism) require cross-validation:
- X-ray refinement : Check for thermal motion artifacts or disorder in the pyrazoline ring. For example, torsion angles like N1–N2–C9 (–15.47°) confirm ring puckering .
- DFT calculations : Compare computed vs. experimental bond angles (e.g., C6–C1–Cl1 = 113.86°) to identify electronic effects from substituents .
- Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria influenced by the 2-hydroxyphenyl group .
Basic: What spectroscopic techniques are critical for characterizing substituent effects in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Thiophene protons: δ 6.8–7.2 ppm (multiplet, coupling with adjacent protons) .
- Hydroxyphenyl –OH: δ 9.5–10.5 ppm (broad, exchangeable) .
- IR spectroscopy : Stretching vibrations for C=O (1690–1710 cm⁻¹) and N–N (1550–1600 cm⁻¹) confirm the pyrazoline and ethanone groups .
- Elemental analysis (CHNS) : Validate molecular formula (e.g., C₁₆H₁₄N₂O₂S) with <0.3% deviation .
Advanced: How do steric and electronic effects of the thiophen-2-yl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The thiophene moiety enhances electron delocalization, enabling Suzuki-Miyaura couplings at the 5-position:
- Steric hindrance : The 2-thienyl group directs electrophilic substitution to the 5-position due to steric shielding at C3 .
- Electronic effects : Thiophene’s electron-rich π-system activates the pyrazoline ring for Pd-catalyzed arylation. Use [Pd(PPh₃)₄] (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C .
- Monitoring : Track regioselectivity via LC-MS and compare with DFT-predicted Fukui indices .
Basic: How can researchers resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
Methodological Answer:
Yield variations arise from:
- Hydrazine stoichiometry : Excess hydrazine (>1.2 eq) may form byproducts (e.g., triazines). Titrate hydrazine hydrate to 1.05–1.1 eq .
- Reaction monitoring : Use TLC (silica, ethyl acetate/hexane 1:1) to terminate the reaction at 85–90% conversion .
- Workup : Neutralize acetic acid with NaHCO₃ before extraction to minimize hydrolysis of the ethanone group .
Advanced: What computational strategies predict the bioactivity of this compound against kinase targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2). The hydroxyphenyl group forms H-bonds with Asp86, while thiophene engages in π-π stacking .
- MD simulations : Analyze stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) to prioritize targets .
- QSAR models : Correlate Hammett σ values of substituents (e.g., –OH σ = –0.37) with IC₅₀ data from analogs .
Basic: What are the stability concerns for this compound under prolonged storage?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photooxidation of the dihydropyrazole ring .
- Moisture : The ethanone group hydrolyzes in aqueous media. Use desiccants (silica gel) and anhydrous solvents .
- Degradation monitoring : Track purity via HPLC (C18 column, acetonitrile/water 70:30) every 6 months .
Advanced: How can green chemistry principles improve the sustainability of its synthesis?
Methodological Answer:
- Solvent replacement : Substitute acetic acid with cyclopentyl methyl ether (CPME), reducing waste (E-factor <5) .
- Catalytic systems : Immobilize piperidine on mesoporous silica for reuse (5 cycles, yield drop <5%) .
- Energy efficiency : Microwave-assisted synthesis (100 W, 80°C) cuts reaction time from 6 hours to 45 minutes .
Basic: What are the key challenges in scaling up the synthesis from milligram to gram scale?
Methodological Answer:
- Exotherm control : Gradual addition of hydrazine hydrate to avoid temperature spikes (>70°C) that degrade the product .
- Purification : Replace recrystallization with flash chromatography (silica, ethyl acetate/hexane gradient) for faster processing .
- Yield consistency : Optimize stirring rate (≥500 rpm) to ensure homogeneous mixing in larger reactors .
Advanced: How does the hydroxyphenyl group’s tautomerism impact spectroscopic and reactivity profiles?
Methodological Answer:
- Keto-enol equilibrium : In DMSO-d₆, the enol form dominates (δ 15.5 ppm for –OH), stabilizing via intramolecular H-bonding with the pyrazoline N2 .
- Reactivity : The enol form enhances nucleophilicity at the 3-position, enabling regioselective alkylation with methyl iodide (K₂CO₃, DMF, 60°C) .
- pH dependence : At pH >8, deprotonation (–OH → –O⁻) shifts tautomerism toward the keto form, altering UV-Vis λ_max (Δ = 20 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
